Bienvenue dans la boutique en ligne BenchChem!

1-Bromo-3-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

Bifunctional Linker Design PROTAC Synthesis Step-Economical Assembly

1-Bromo-3-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1806512-43-5, MF: C₁₁H₉Br₂F₃OS, MW: 406.06 g/mol) is a polyfunctional bromoketone building block. It is characterized by an electrophilic α-bromo ketone on a propan-2-one backbone linked to a phenyl ring substituted with a highly lipophilic trifluoromethylthio (-SCF₃, Hansch π = 1.44) group and a benzylic bromomethyl handle.

Molecular Formula C11H9Br2F3OS
Molecular Weight 406.06 g/mol
Cat. No. B14040863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
Molecular FormulaC11H9Br2F3OS
Molecular Weight406.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CBr)CC(=O)CBr)SC(F)(F)F
InChIInChI=1S/C11H9Br2F3OS/c12-5-7-1-2-10(18-11(14,15)16)8(3-7)4-9(17)6-13/h1-3H,4-6H2
InChIKeyOUTOKMZVBLSUMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-Bromo-3-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one Is a Strategic Intermediate for SCF₃-Containing Therapeutics


1-Bromo-3-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1806512-43-5, MF: C₁₁H₉Br₂F₃OS, MW: 406.06 g/mol) is a polyfunctional bromoketone building block . It is characterized by an electrophilic α-bromo ketone on a propan-2-one backbone linked to a phenyl ring substituted with a highly lipophilic trifluoromethylthio (-SCF₃, Hansch π = 1.44) group and a benzylic bromomethyl handle [1]. Its combination of two independently addressable halide sites makes it a superior tool compared to simpler mono-halogenated ketones for constructing complex, SCF₃-substituted chemical libraries.

Critical Procurement Risks of Substituting 1-Bromo-3-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one with Generic Analogs


Generic substitution with simpler analogs like 1-bromo-3-arylpropan-2-ones lacking the benzylic bromomethyl group or the SCF₃ substituent directly compromises synthetic utility and physicochemical profiles. In compounds without the benzylic handle, a second orthogonal conjugation point is lost, restricting access to bifunctional and macrocyclic chemotypes . Replacing the SCF₃ group with a trifluoromethyl (CF₃, π = 0.88) or trifluoromethoxy (OCF₃, π = 1.04) group reduces the calculated Hansch lipophilicity parameter, which class-level evidence indicates can negatively impact membrane permeability of the resultant drug candidates [1].

Orthogonal Reactivity and Lipophilicity: Evidence-Based Differentiation of 1-Bromo-3-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one


Dual Orthogonal Electrophilic Sites Enable Sequential Bifunctionalization vs. Single-Site Analogs

This compound uniquely offers two electrophilic carbon-bromine bonds: an α-bromoketone reactive towards nucleophilic substitution or enolate chemistry, and a benzylic bromomethyl group (Ar-CH₂Br) reactive towards selective SN2 displacements. In contrast, the analog 1-Bromo-3-(5-bromo-2-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1806515-24-1) replaces the bromomethyl with a non-benzylic, aromatic bromide resistant to mild nucleophilic substitution, and 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1804173-50-9) lacks the α-bromo ketone altogether, limiting its use to single-point attachments [1]. This structural data confirms a 2:1 advantage in addressable reactive sites for the target compound over these analogs.

Bifunctional Linker Design PROTAC Synthesis Step-Economical Assembly

Hansch Lipophilicity Benchmark: SCF₃ vs. CF₃ and OCF₃ Analogs

The trifluoromethylthio group (-SCF₃) has a class-established Hansch hydrophobicity parameter π = 1.44, which is significantly higher than the trifluoromethyl (-CF₃, π = 0.88) and trifluoromethoxy (-OCF₃, π = 1.04) groups [1]. Analogs where the SCF₃ is replaced by CF₃, such as 1-Bromo-3-(2-trifluoromethylphenyl)propan-2-one, would exhibit a quantifiable reduction in lipophilicity (Δπ = 0.56 vs. SCF₃). This difference directly impacts the clogP of the structure, which correlates strongly with passive membrane permeability in standard drug-design models.

Drug-likeness Medicinal Chemistry Pharmacokinetic Optimization

Procurement-Ready Purity Standard Differentiates from Lower-Grade Research Intermediates

The compound is commercially available with a purity specification of NLT 98% . This contrasts with many in-class custom-synthesis aryl bromoketones offered in 95% purity, where reactive impurities can interfere with catalytic cycles or produce irreproducible biological results. The 98% purity standard reduces the risk of recrystallization/purification delays in automated synthesis workflows.

Reproducible Synthesis Quality Control High-Throughput Screening

High-Value Application Scenarios for 1-Bromo-3-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one Based on Verified Differentiation


Step-Economical Assembly of Hetero-Bifunctional Proteolysis Targeting Chimeras (PROTACs)

The two orthogonal C(sp3)-Br sites allow chemists to sequentially attach a ligand for an E3 ligase to the α-bromoketone and a target-protein ligand to the benzylic bromomethyl group without requiring intermediate protection/deprotection steps. Analogs with only one reactive handle cannot achieve this linear bifunctionalization without significantly more complex synthetic post-modification [1].

Synthesizing High-Lipophilicity Fragment Libraries for CNS Drug Discovery

For central nervous system (CNS) targets requiring high blood-brain barrier permeability, the compound's SCF₃ substituent (π = 1.44) provides a 1.64-fold lipophilicity advantage over CF₃-substituted building blocks. This property is critical when constructing fragment libraries where logD improvement is a primary design parameter [2].

Automated, High-Throughput Parallel Synthesis of SCF₃-Macrocyclic Inhibitors

The 98% purity standard reduces the need for post-sourcing purification, allowing the compound to be directly used in automated synthesizers. The presence of both an α-bromoketone (for macrocyclization via intramolecular alkylation) and a benzylic bromide (for external derivatization) makes it a preferred ambiphilic core over single-handle ketones that require additional synthetic manipulation to introduce the second diversity point [1].

Quote Request

Request a Quote for 1-Bromo-3-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.